Me-Tet-PEG4-NHBoc
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Overview
Description
Me-Tet-PEG4-NHBoc, also known as methyl-tetrazine-polyethylene glycol 4-N-tert-butoxycarbonyl, is a functionalized chemical reagent commonly used in molecular labeling and synthesis. It contains a methyl-tetrazine group, a polyethylene glycol chain with four units, and an N-tert-butoxycarbonyl protecting group. The methyl-tetrazine group provides high reactivity, the polyethylene glycol chain improves solubility and stability, and the N-tert-butoxycarbonyl group protects the amine group during chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me-Tet-PEG4-NHBoc involves several steps:
Formation of the polyethylene glycol chain: The polyethylene glycol chain is synthesized by polymerizing ethylene oxide in the presence of a suitable catalyst.
Attachment of the methyl-tetrazine group: The methyl-tetrazine group is introduced through a reaction with a tetrazine derivative.
Protection of the amine group: The amine group is protected by reacting it with tert-butoxycarbonyl chloride under basic conditions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk polymerization: Large-scale polymerization of ethylene oxide to produce the polyethylene glycol chain.
Batch reactions: Batch-wise introduction of the methyl-tetrazine group and protection of the amine group.
Purification: Purification steps such as crystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Me-Tet-PEG4-NHBoc undergoes various chemical reactions, including:
Inverse electron demand Diels-Alder reaction: The methyl-tetrazine group reacts with trans-cyclooctene (TCO) derivatives in a highly specific manner
Deprotection reactions: The N-tert-butoxycarbonyl group can be removed under acidic conditions to expose the amine group for further functionalization.
Common Reagents and Conditions
Inverse electron demand Diels-Alder reaction: Typically performed in organic solvents such as dimethyl sulfoxide or acetonitrile at room temperature.
Deprotection reactions: Commonly carried out using trifluoroacetic acid in dichloromethane
Major Products Formed
Inverse electron demand Diels-Alder reaction: Produces a stable adduct between the methyl-tetrazine group and the TCO derivative.
Deprotection reactions: Results in the formation of the free amine group, which can be further modified
Scientific Research Applications
Me-Tet-PEG4-NHBoc has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the rapid and specific labeling of biomolecules.
Biology: Employed in the development of bioconjugates for imaging and therapeutic purposes.
Medicine: Utilized in the synthesis of antibody-drug conjugates for targeted drug delivery.
Industry: Applied in the production of functionalized polymers and materials.
Mechanism of Action
The primary mechanism of action of Me-Tet-PEG4-NHBoc involves the inverse electron demand Diels-Alder reaction. The methyl-tetrazine group reacts with TCO derivatives to form a stable adduct. This reaction is highly specific and occurs rapidly under mild conditions, making it ideal for bioconjugation and labeling applications .
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-polyethylene glycol 9-carboxylic acid: Contains a longer polyethylene glycol chain and a carboxylic acid group instead of the N-tert-butoxycarbonyl group.
Methyltetrazine-polyethylene glycol 4-amine hydrochloride: Similar structure but with an amine group instead of the N-tert-butoxycarbonyl group.
Methyltetrazine-polyethylene glycol 8-amine hydrochloride: Contains a longer polyethylene glycol chain and an amine group.
Uniqueness
Me-Tet-PEG4-NHBoc is unique due to its combination of a methyl-tetrazine group, a polyethylene glycol chain with four units, and an N-tert-butoxycarbonyl protecting group. This combination provides high reactivity, improved solubility and stability, and protection of the amine group during synthesis .
Properties
Molecular Formula |
C26H40N6O7 |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C26H40N6O7/c1-20-29-31-24(32-30-20)22-7-5-21(6-8-22)19-28-23(33)9-11-35-13-15-37-17-18-38-16-14-36-12-10-27-25(34)39-26(2,3)4/h5-8H,9-19H2,1-4H3,(H,27,34)(H,28,33) |
InChI Key |
NLCNHVGGRZZZPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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